molecular formula C10H11ClN2O2S B561738 5-Amino-1-naphthalenesulfonamide hydrochloride CAS No. 1215328-08-7

5-Amino-1-naphthalenesulfonamide hydrochloride

Cat. No.: B561738
CAS No.: 1215328-08-7
M. Wt: 258.72
InChI Key: WWBOBZDWXGYVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

5-Amino-1-naphthalenesulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of 5-Amino-1-naphthalenesulfonamide hydrochloride are calmodulin and calcium-dependent protein kinase . These proteins play a crucial role in calcium signaling, which is vital for various cellular processes.

Mode of Action

This compound acts as a calmodulin antagonist . It interferes with the action of calmodulin, a protein that mediates the action of calcium ions in the cell. By doing so, it can prevent the activity of calcium-dependent protein kinase .

Pharmacokinetics

Its solubility in dmf and hot methanol suggests that it may have good bioavailability

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be more effective in certain solvents . Additionally, its stability at -20°C indicates that it may require specific storage conditions for optimal efficacy.

Biochemical Analysis

Biochemical Properties

5-Amino-1-naphthalenesulfonamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with calmodulin, a calcium-binding messenger protein . This interaction can inhibit calcium-dependent protein kinases, which are sensitive to phospholipids . The compound’s ability to modulate these enzymes and proteins makes it valuable in studying cellular signaling pathways and other biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of calcium-dependent protein kinases, leading to changes in cell signaling . Additionally, it can impact gene expression by modulating the activity of transcription factors and other regulatory proteins. These effects make this compound a useful tool in cellular biology research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to calmodulin, inhibiting its interaction with target enzymes and proteins . This inhibition can lead to changes in enzyme activity, such as the inhibition of calcium-dependent protein kinases. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions highlight the compound’s versatility in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at -20°C, but it may degrade if exposed to higher temperatures or prolonged storage . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression. These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal cellular functions. Researchers must carefully consider the dosage when using this compound in animal studies to avoid potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For example, the compound can inhibit calcium-dependent protein kinases, which play a role in metabolic regulation . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. These interactions highlight the compound’s importance in studying cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for researchers studying the compound’s effects in different cellular contexts.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with target enzymes and proteins. These localization patterns are essential for understanding the compound’s effects on cellular processes and functions.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-naphthalenesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted naphthalenesulfonamide compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-naphthalenesulfonamide hydrochloride is unique due to its specific structure, which allows it to interact with calmodulin and inhibit calcium-dependent protein kinases. This makes it particularly valuable in research focused on cellular signaling and enzyme regulation .

Properties

IUPAC Name

5-aminonaphthalene-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14;/h1-6H,11H2,(H2,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBOBZDWXGYVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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